molecular formula C6H4BrF3N2 B1403604 4-Bromo-6-(trifluoromethyl)pyridin-2-amine CAS No. 1196147-49-5

4-Bromo-6-(trifluoromethyl)pyridin-2-amine

Cat. No. B1403604
M. Wt: 241.01 g/mol
InChI Key: HAHXGHOCCWZKAV-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)pyridin-2-amine, also known as 4-bromo-6-TFMP, is an organic compound that has been extensively studied due to its potential applications in the synthesis of drugs and other organic compounds. It is a colorless solid that is soluble in organic solvents and is relatively stable in the presence of air and moisture. 4-bromo-6-TFMP is used as an intermediate in the synthesis of various drugs and organic compounds, and has been studied for its potential applications in the pharmaceutical and medical fields.

Scientific Research Applications

Synthesis and Structural Studies

  • Asymmetric Tripodal Ligands for Coordination Chemistry : The compound [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine, related to 4-Bromo-6-(trifluoromethyl)pyridin-2-amine, has been synthesized, demonstrating the importance of steric hindrance in defining the geometry of octahedral complexes. The synthesis involves a complex pathway and the resulting compound, when coordinated with FeCl2, reacts with dry oxygen to form an unsymmetrical μ-oxo diferric complex (Benhamou et al., 2011).

  • Synthesis of Pyridine Derivatives via Suzuki Cross-Coupling : Novel pyridine derivatives, related to 4-Bromo-6-(trifluoromethyl)pyridin-2-amine, have been synthesized via palladium-catalyzed Suzuki cross-coupling reactions. These derivatives have potential applications as chiral dopants for liquid crystals and have shown biological activities such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).

  • Regioexhaustive Functionalization of Pyridines : The concept of regioexhaustive functionalization has been applied to 4-Bromo-6-(trifluoromethyl)pyridin-2-amine, converting it into carboxylic acids and performing selective deprotonation and subsequent carboxylation at specific positions, showcasing the compound's versatility in chemical transformations (Cottet et al., 2004).

Spectroscopic and Computational Studies

  • Spectroscopic Characterization and Computational Analysis : Spectroscopic techniques like FT-IR, 1H, and 13C NMR have been used for the characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. Density Functional Theory (DFT) has been applied to study the optimized geometric structure, vibrational frequencies, and chemical shifts. Non-linear optical (NLO) properties and antimicrobial activities have also been evaluated, showing the compound's potential in material science and biomedical applications (Vural & Kara, 2017).

properties

IUPAC Name

4-bromo-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHXGHOCCWZKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268960
Record name 4-Bromo-6-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(trifluoromethyl)pyridin-2-amine

CAS RN

1196147-49-5
Record name 4-Bromo-6-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196147-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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